

# Application Notes and Protocols: Patient Selection for FAP-Targeted Radioligand Therapy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of over 90% of epithelial cancers.[1][2] Its limited expression in healthy adult tissues makes it an exceptional target for both diagnostic imaging and targeted radionuclide therapy, a concept known as theranostics.[3] [4][5] Small molecule FAP inhibitors (FAPI), such as those in the **FAPI-2** series and related compounds (e.g., FAPI-04, FAPI-46), can be labeled with diagnostic radionuclides like Gallium-68 (<sup>68</sup>Ga) for Positron Emission Tomography (PET) imaging or with therapeutic radionuclides like Lutetium-177 (<sup>177</sup>Lu) for radioligand therapy (RLT).

These application notes provide a comprehensive overview of the criteria for selecting patients for FAPI-targeted therapy, present key quantitative data, and detail essential experimental protocols for assessing patient eligibility.

# Patient Selection Criteria for FAPI Radioligand Therapy

The selection of patients for FAPI-RLT is a critical step to maximize therapeutic benefit and minimize risks. The primary criterion is the confirmation of FAP expression in tumor lesions,



typically assessed by <sup>68</sup>Ga-FAPI PET/CT. Below are generalized inclusion and exclusion criteria based on ongoing clinical studies.

### **Inclusion Criteria**

- Histologically Confirmed Malignancy: Patients must have a confirmed diagnosis of a solid tumor. In cases where a biopsy is not feasible, strong oncological evidence from CT or MRI scans is required.
- Evidence of FAP Expression: Positive uptake on a baseline <sup>68</sup>Ga-FAPI PET/CT scan is mandatory. A positive lesion is defined as having a radioligand concentration significantly higher than the surrounding background tissue.
- Metastatic or Advanced Disease: Patients typically have late-stage or metastatic cancer that
  is progressing on approved therapies.
- Age: Patients must generally be 18 years of age or older.
- Performance Status: Adequate performance status, commonly an Eastern Cooperative
   Oncology Group (ECOG) score of 2 or less, indicating the patient is ambulatory and capable of self-care.
- Inconclusive Standard Imaging: Patients for whom standard imaging, such as <sup>18</sup>F-FDG PET/CT, is inconclusive or shows low avidity may be considered.

### **Exclusion Criteria**

- Pregnancy or Breastfeeding: Female patients who are pregnant or breastfeeding are excluded.
- Severe Comorbidities: Patients with severe, uncontrolled medical conditions such as severe liver or kidney disease (e.g., serum creatinine > 3.0 mg/dl) may be excluded.
- Contraindications to PET/CT: Inability to tolerate a PET/CT scan (e.g., severe claustrophobia).
- Concurrent Malignancies: The presence of a second primary tumor may be an exclusion criterion in some studies.



• Pediatric Patients: Studies often exclude pediatric patients who would require sedation.

## **Quantitative Data for Patient Stratification**

Quantitative analysis of FAPI-PET scans is crucial for patient selection. The maximum Standardized Uptake Value (SUVmax) is a key metric.

## Table 1: Comparison of <sup>68</sup>Ga-FAPI and <sup>18</sup>F-FDG PET/CT in Various Cancers



| Cancer Type             | <sup>68</sup> Ga-FAPI SUVmax<br>(Mean ± SD) | <sup>18</sup> F-FDG SUVmax<br>(Mean ± SD) | Key Findings                                                                                           |
|-------------------------|---------------------------------------------|-------------------------------------------|--------------------------------------------------------------------------------------------------------|
| Lung Neoplasms          | 6.9 ± 5.3                                   | 5.3 ± 5.4                                 | FAPI-PET showed a higher detection rate for primary lesions (91.4% vs. 77.1%) and higher tumor uptake. |
| Breast Cancer           | 10.1 (Median)                               | 6.8 (Median)                              | FAPI-PET demonstrated superior sensitivity for detecting primary lesions and metastases.               |
| Pancreatic Cancer       | 9.6 (Median)                                | 6.2 (Median)                              | FAPI-PET showed significantly higher tracer uptake.                                                    |
| Head and Neck<br>Cancer | 11.7 (Median)                               | 8.8 (Median)                              | FAPI-PET can be superior in detecting local and regional disease.                                      |
| Sarcoma                 | 14.2 (Median)                               | 5.7 (Median)                              | <sup>68</sup> Ga-FAPI<br>demonstrated some of<br>the highest uptake in<br>sarcoma.                     |
| Esophageal Cancer       | 11.2 ± 6.0                                  | 9.0 ± 5.0                                 | FAPI-PET may be crucial for radiotherapy planning due to higher tumorto-background ratios.             |



Table 2: Correlation of <sup>68</sup>Ga-FAPI-46 PET with FAP

Immunohistochemistry (IHC)

| Tissue Type   | Mean <sup>68</sup> Ga-FAPI-46<br>SUVmax (± SD) | Mean FAP IHC<br>Score (± SD) | Correlation (r-<br>value) |
|---------------|------------------------------------------------|------------------------------|---------------------------|
| Cancer Tissue | 7.4 ± 4.6                                      | 2.38 ± 0.65                  | 0.85 (p < 0.001)          |
| Normal Tissue | 1.6 ± 1.2                                      | 0.54 ± 0.66                  | N/A                       |

Data from a

prospective study

demonstrating that

<sup>68</sup>Ga-FAPI-46 PET

biodistribution strongly

correlates with FAP

expression in tissue

samples.

## **Experimental Protocols**

Accurate and reproducible methods for assessing FAP expression are essential for patient selection.

## Protocol: <sup>68</sup>Ga-FAPI PET/CT Imaging

Objective: To non-invasively quantify FAP expression in tumor lesions for patient selection and response assessment.

#### Materials:

- <sup>68</sup>Ga-labeled FAPI radiotracer (e.g., <sup>68</sup>Ga-FAPI-2, <sup>68</sup>Ga-FAPI-46).
- PET/CT scanner.
- · Intravenous injection supplies.

#### Procedure:



- Patient Preparation: No special preparation, such as fasting, is required.
- Radiotracer Administration: Intravenously inject the <sup>68</sup>Ga-FAPI tracer at a dose of approximately 1.5-2 MBg/kg body weight.
- Uptake Time: The optimal uptake time can vary. While scans can be acquired as early as 10-20 minutes post-injection, an uptake time of 30 to 60 minutes is commonly used to allow for sufficient tracer accumulation and background clearance, providing a good compromise for clinical feasibility. For some tracers like [18F]AIF-FAPI-74, a 60-minute uptake time is recommended.
- Image Acquisition: Perform a whole-body PET/CT scan from the vertex of the skull to the mid-thigh.
- Image Analysis:
  - Reconstruct PET data using standard algorithms.
  - Analyze images qualitatively (visual assessment of uptake) and quantitatively.
  - Draw regions of interest (ROIs) around avid lesions to calculate SUVmax, SUVmean, and tumor-to-background ratios (TBR).
  - A positive finding is typically defined by focal uptake greater than the surrounding background, which is not attributable to physiological expression.

## **Protocol: FAP Immunohistochemistry (IHC)**

Objective: To validate FAP expression in tumor tissue, often for correlating with PET imaging data in a research or validation setting.

#### Materials:

- Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 μm).
- Primary antibody against FAP.
- Secondary antibody and detection system (e.g., HRP-DAB).



- Antigen retrieval solution (e.g., citrate buffer, pH 6.0).
- Microscope.

#### Procedure:

- Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol solutions.
- Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigen. The specific time and temperature should be optimized for the antibody in use.
- Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Block non-specific binding sites using a protein block (e.g., normal goat serum).
- Primary Antibody Incubation: Incubate sections with the primary anti-FAP antibody at a predetermined optimal concentration and duration (e.g., overnight at 4°C).
- Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize with a chromogen like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
- Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.
- Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and coverslip with a permanent mounting medium.
- Scoring: Analyze the slides under a microscope. FAP expression in CAFs is typically
  evaluated using a semi-quantitative scoring system based on the intensity of the staining
  (e.g., 0=negative, 1=weak, 2=strong).

## Visualized Pathways and Workflows Mechanism of FAP in the Tumor Microenvironment





Click to download full resolution via product page

Caption: Role of FAP in the TME and the mechanism of FAPI-targeted radioligand therapy.



## **Patient Selection Workflow for FAPI Therapy**



Click to download full resolution via product page



Caption: Logical workflow for selecting patients for FAPI-targeted radioligand therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | FAPI-PET/CT in Cancer Imaging: A Potential Novel Molecule of the Century [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. axisimagingnews.com [axisimagingnews.com]
- 5. openmedscience.com [openmedscience.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Patient Selection for FAP-Targeted Radioligand Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3349772#patient-selection-criteria-for-fapi-2-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com